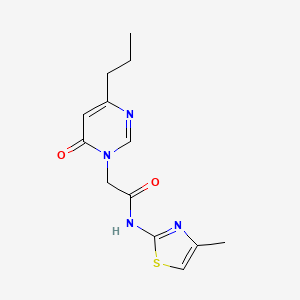

N-(4-methylthiazol-2-yl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c1-3-4-10-5-12(19)17(8-14-10)6-11(18)16-13-15-9(2)7-20-13/h5,7-8H,3-4,6H2,1-2H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBWUBJZDMSYGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(C=N1)CC(=O)NC2=NC(=CS2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylthiazol-2-yl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide typically involves multiple steps, starting with the preparation of the thiazole and pyrimidinone precursors. These precursors are then coupled through a series of reactions, including acylation and cyclization, under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process, making it more viable for commercial production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of functional groups such as the thiazole and pyrimidinone rings makes it amenable to these transformations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups have been introduced.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, N-(4-methylthiazol-2-yl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Its unique structure may interact with specific biological targets, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound could be utilized in the production of specialty chemicals, agrochemicals, or materials with specific properties. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which N-(4-methylthiazol-2-yl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide exerts its effects involves interactions with molecular targets and pathways. The thiazole and pyrimidinone rings may bind to specific enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related acetamide derivatives is provided below, focusing on substituents, physicochemical properties, and reported bioactivities.

Key Findings:

Structural Variations and Bioactivity: The target compound shares the thiazole-acetamide framework with (S)-N-(4-methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide , but the pyrimidinone-propyl group may confer distinct solubility and target affinity compared to the phenylethylamino side chain. Coumarin-linked acetamides exhibit antioxidant activity due to the redox-active coumarin core. The target compound lacks this motif, suggesting divergent mechanisms (e.g., enzyme inhibition via pyrimidinone-thiazole interactions).

Synthetic Methodology: Alkylation strategies for pyrimidinone intermediates (e.g., using 2-chloroacetamides) are common to both the target compound and N-benzyl-2-[(4-methyl-6-oxo-pyrimidin-2-yl)thio]acetamide . The propyl group in the target compound may require optimized reaction conditions compared to methyl or benzyl analogs.

Therapeutic Potential: Unlike goxalapladib, which targets atherosclerosis via naphthyridine and trifluoromethyl groups , the target compound’s pyrimidinone-thiazole system may align more with kinase inhibition or antimicrobial pathways.

Biological Activity

N-(4-methylthiazol-2-yl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide, a compound with the CAS number 1172014-45-7, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N4O2S, with a molecular weight of 292.36 g/mol. Its structure features a thiazole ring and a pyrimidine moiety, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H16N4O2S |

| Molecular Weight | 292.36 g/mol |

| CAS Number | 1172014-45-7 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include the formation of the pyrimidine ring through condensation reactions and the introduction of the thiazole moiety via nucleophilic substitution reactions.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies evaluating thiazole derivatives have shown promising results against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cell lines. The anticancer mechanism often involves inducing apoptosis in tumor cells.

A comparative study demonstrated that compounds with similar structural features displayed varying degrees of cytotoxicity against cancerous cells:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 12.5 | Induction of apoptosis |

| Compound B | C6 | 15.0 | Inhibition of DNA synthesis |

| N-(4-methylthiazol...) | A549 | TBD | TBD |

Antioxidant Activity

In addition to anticancer effects, this compound may possess antioxidant properties. Research indicates that compounds with similar structures can scavenge free radicals, thereby protecting cells from oxidative stress.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival.

- Receptor Binding : It may bind to receptors that regulate apoptotic pathways, enhancing apoptosis in cancer cells.

- Antioxidant Mechanisms : The thiazole and pyrimidine moieties may contribute to radical scavenging activities.

Case Studies

Several studies have explored the biological activity of related compounds:

- Thiazole Derivatives : A study on thiazole derivatives showed significant anticancer activity against A549 cells, with some derivatives reducing cell viability by over 60% compared to controls .

- Pyrimidine Compounds : Research on pyrimidine derivatives indicated that modifications in their structure could enhance their anticancer efficacy and antioxidant capacity .

- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that substituents on the thiazole or pyrimidine rings can significantly influence biological activity, suggesting that further optimization could yield more potent derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.